N-(6-Aminopyridin-2-yl)benzamide
Overview
Description
N-(6-Aminopyridin-2-yl)benzamide: is an organic compound that features a benzamide group attached to a pyridine ring substituted with an amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amination of Pyridine Derivatives: : One common method involves the amination of 2-chloropyridine with ammonia or an amine source to introduce the amino group at the 6-position. This is followed by coupling with benzoyl chloride to form the benzamide.
Reaction Conditions: The amination step typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated temperatures. The coupling reaction with benzoyl chloride is usually performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
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Direct Coupling: : Another method involves the direct coupling of 6-aminopyridine with benzoyl chloride or benzamide derivatives under acidic or basic conditions.
Reaction Conditions: This reaction can be carried out in solvents like ethanol or acetonitrile, often at reflux temperatures, with catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of N-(6-Aminopyridin-2-yl)benzamide typically follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(6-Aminopyridin-2-yl)benzamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
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Reduction: : The compound can be reduced to form amine derivatives, which may further react to form various substituted products.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
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Substitution: : The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Reagents and Conditions: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like copper(I) iodide (CuI).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), substituted amines (from reduction), and various substituted benzamides (from substitution).
Scientific Research Applications
Chemistry
In chemistry, N-(6-Aminopyridin-2-yl)benzamide is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-tubercular activity and other antimicrobial properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its ability to form stable complexes with metals makes it valuable in material science applications.
Mechanism of Action
The mechanism by which N-(6-Aminopyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Aminopyridin-2-yl)benzamide
- N-(4-Aminopyridin-2-yl)benzamide
- N-(6-Methylpyridin-2-yl)benzamide
Uniqueness
N-(6-Aminopyridin-2-yl)benzamide is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(6-aminopyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHTINVRHZGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732788 | |
Record name | N-(6-Aminopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51505-07-8 | |
Record name | N-(6-Aminopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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